molecular formula C8H10F2N2 B13048428 (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13048428
M. Wt: 172.18 g/mol
InChI Key: LBFMQXYRZXBIPM-QMMMGPOBSA-N
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Description

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

LBFMQXYRZXBIPM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)N

Origin of Product

United States

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